![molecular formula C8H3BrF3NS B1604301 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole CAS No. 898748-19-1](/img/structure/B1604301.png)
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
Overview
Description
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole (BTB) is a chemical compound that belongs to the class of heterocyclic compounds. It has been widely used in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole, have been found to act as antioxidants . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Analgesic Activity
These compounds have also been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-Inflammatory Activity
Thiazole derivatives exhibit anti-inflammatory activity . They can potentially be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole has potential antimicrobial properties . It could be used in the development of new antimicrobial agents to combat resistant strains of bacteria.
Antifungal Activity
Some thiazole derivatives, including 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole, have shown promising antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp . This suggests potential use in the treatment of fungal infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been observed to have antitumor and cytotoxic activities . They could potentially be used in the development of new cancer therapies.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral activity . This suggests potential use in the development of antiviral drugs.
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
Thiazole derivatives, a class to which this compound belongs, have been reported to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor properties .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, a process that regulates virulence and biofilm formation .
Biochemical Pathways
For instance, they can disrupt bacterial quorum sensing pathways, affecting nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation and virulence production .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNOJQDHNJLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646593 | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole | |
CAS RN |
898748-19-1 | |
Record name | 2-Bromo-4-(trifluoromethyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898748-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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